Summary of the Application: 4-Methylpiperazine-1-carbonyl chloride is used as a precursor in organic synthesis.
Methods of Application: The specific experimental procedures and technical details may vary depending on the specific synthesis process.
Results or Outcomes: The product of this reaction is 4-Methylpiperazine-1-carbonyl chloride, which can then be used in further reactions to synthesize other compounds.
For example, 4-Methylpiperazine-1-carbonyl chloride hydrochloride may be used in the synthesis of tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
4-methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C₆H₁₁ClN₂O. It features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a carbonyl chloride functional group. This compound is known for its corrosive nature and is classified as a laboratory chemical. Its structure consists of a methyl group attached to the piperazine nitrogen, enhancing its solubility and reactivity in various chemical environments .
There is no scientific research readily available on the mechanism of action of 4-MPCI.
These reactions underscore its utility in organic synthesis and medicinal chemistry .
The synthesis of 4-methylpiperazine-1-carbonyl chloride typically involves the reaction of 1-methylpiperazine with phosgene. The general synthetic pathway can be outlined as follows:
This method highlights the importance of phosgene as a reagent in synthesizing carbonyl compounds .
4-methylpiperazine-1-carbonyl chloride has several applications in various fields:
Its versatility makes it a valuable compound in both academic and industrial research settings .
Interaction studies involving 4-methylpiperazine-1-carbonyl chloride primarily focus on its reactivity with biological molecules. While specific data may be sparse, general trends indicate that:
Further research into its interactions could provide insights into its safety profile and potential therapeutic applications .
Several compounds share structural similarities with 4-methylpiperazine-1-carbonyl chloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Methylpiperazine | C₅H₁₃N₂ | Basic piperazine structure without carbonyl |
4-Ethylpiperazine | C₇H₁₄N₂ | Ethyl substitution on the piperazine ring |
4-Methylpiperidine | C₆H₁₄N | Saturated derivative of piperazine |
4-Methylpiperazin-1-carboxylic acid | C₆H₁₁N₂O₂ | Carboxylic acid derivative |
4-methylpiperazine-1-carbonyl chloride is unique due to its combination of a methyl substitution on the piperazine ring and the presence of a carbonyl chloride group. This configuration enhances its reactivity compared to other similar compounds, making it particularly useful as an intermediate in organic synthesis and pharmaceutical development .
The synthesis of 4-methylpiperazine-1-carbonyl chloride emerged from advancements in piperazine chemistry, a field critical for developing pharmaceuticals and agrochemicals. Early methods relied on phosgene (COCl₂), a toxic gas, to convert N-methylpiperazine into the desired acyl chloride. However, safety concerns prompted the development of alternative reagents, such as bis(trichloromethyl) carbonate (triphosgene), which enables safer industrial-scale production. Patents from 2003 onward detail optimized synthesis routes, emphasizing reduced toxicity and improved yields.
As a reactive acyl chloride, 4-methylpiperazine-1-carbonyl chloride serves as a versatile intermediate in nucleophilic acyl substitution reactions. Its applications span:
The compound adheres to systematic nomenclature:
| IUPAC Name | 4-Methylpiperazine-1-carbonyl chloride |
| CAS Number | 39539-66-7 (free acid); 55112-42-0 (hydrochloride salt) |
| Molecular Formula | C₆H₁₁ClN₂O |
| Classification | Acyl chloride; Piperazine derivative; Organic intermediate |
Key identifiers include:
Parameter | Value |
---|---|
EINECS | 628-318-0 (free acid); 259-482-8 (hydrochloride) |
UN Number | 3265 (Class 8: Corrosive substances) |
SMILES | O=C(Cl)N1CCN(C)CC1 |
InChI | InChI=1S/C6H11ClN2O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3 |
4-methylpiperazine-1-carbonyl chloride is an organic compound with the molecular formula C₆H₁₁ClN₂O and a molecular weight of 162.62 g/mol [1] [2] [3]. The compound features a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions, with a methyl group attached to the nitrogen at position 4 and a carbonyl chloride functional group attached to the nitrogen at position 1 [1] [2]. The canonical SMILES representation is CN1CCN(CC1)C(=O)Cl, and the InChI key is FBAIGEMWTOSCRU-UHFFFAOYSA-N [1] [2] [4].
The molecular structure consists of a saturated six-membered heterocyclic ring with chair conformation, which provides exceptional stability due to minimized angle and torsional strain [5]. The carbonyl chloride group introduces significant polarity to the molecule, with the carbonyl carbon bearing a partial positive charge and the oxygen atom carrying a partial negative charge [6]. This structural arrangement creates a dipole moment that influences both the chemical reactivity and spectroscopic properties of the compound [6].
The conformational analysis reveals that the piperazine ring adopts a chair conformation in its most stable state, with the methyl substituent preferentially occupying an equatorial position to minimize steric hindrance [1] [2]. The carbonyl chloride group, being an electron-withdrawing substituent, significantly affects the electronic distribution within the piperazine ring, influencing the basicity of the remaining nitrogen atom [1] [2].
The physical properties of 4-methylpiperazine-1-carbonyl chloride demonstrate characteristic behavior for an organic acid chloride compound. The melting point has been reported as 225-228°C [7] [8], indicating a relatively high thermal stability for this class of compound. The boiling point is documented as 278-279°C at atmospheric pressure [3] [7] [8], reflecting the influence of intermolecular forces and the molecular weight of the compound.
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 225-228°C | Atmospheric pressure [7] [8] |
Boiling Point | 278-279°C | 760 mmHg [3] [7] [8] |
Flash Point | >230°F (110°C) | Closed cup [3] [8] |
The solubility characteristics of 4-methylpiperazine-1-carbonyl chloride are influenced by its polar carbonyl chloride functional group and the basic piperazine ring structure [10]. The compound exhibits enhanced solubility in organic solvents compared to water due to its organic framework, though the carbonyl chloride group provides some degree of polarity [10].
The compound demonstrates good solubility in chloroform and shows slight solubility in dimethyl sulfoxide [10]. In aqueous environments, the compound tends to decompose rather than dissolve, which is characteristic behavior for acid chlorides that undergo hydrolysis in the presence of water [10]. This hydrolytic instability significantly limits its utility in aqueous systems and necessitates anhydrous conditions for storage and handling [10] [11].
4-methylpiperazine-1-carbonyl chloride exists as a liquid at room temperature with a density of 1.200 g/mL at 25°C [3] [7] [8]. The refractive index has been reported as n₂₀/D 1.4980, indicating moderate optical density [3]. The compound typically appears as a colorless to brown liquid [7] [8], with the coloration potentially arising from trace impurities or slight decomposition upon exposure to atmospheric moisture.
Physical Property | Value | Measurement Conditions |
---|---|---|
Density | 1.200 g/mL | 25°C [3] [7] [8] |
Refractive Index | n₂₀/D 1.4980 | 20°C [3] |
Physical State | Liquid | Room temperature [7] [8] |
Appearance | Colorless to brown | Standard conditions [7] [8] |
The chemical stability of 4-methylpiperazine-1-carbonyl chloride is governed by the reactivity of the carbonyl chloride functional group, which makes it highly reactive toward nucleophiles . The compound demonstrates stability under anhydrous conditions but readily undergoes hydrolysis in the presence of water or atmospheric moisture [13] [11]. The piperazine ring structure contributes to the overall stability of the molecule, with six-membered heterocycles known for their resistance to thermal degradation [5].
The compound primarily undergoes substitution reactions with various nucleophiles including amines, alcohols, and thiols . These reactions typically occur under mild to moderate temperatures and often require the presence of a base to neutralize the hydrochloric acid formed during the reaction . The reactivity pattern follows typical acid chloride behavior, with the carbonyl carbon serving as an electrophilic center for nucleophilic attack .
The predicted pKa value for 4-methylpiperazine-1-carbonyl chloride is 6.61±0.10, reflecting the basic character of the methylated piperazine nitrogen [7] [8]. This value indicates that the compound exhibits weak base properties in aqueous solution, though its tendency to hydrolyze in water limits practical pH measurements [7] [8]. The presence of the electron-withdrawing carbonyl chloride group significantly reduces the basicity compared to unsubstituted 4-methylpiperazine [7] [8].
Research on related piperazine derivatives has shown that pH control is critical for maintaining both stability and activity [14]. Studies indicate that piperazine-based compounds demonstrate optimal stability and efficacy within specific pH ranges, typically between 8.7 and 9.6 for related structures [14].
4-methylpiperazine-1-carbonyl chloride exhibits high sensitivity to moisture, which is characteristic of acid chloride compounds [15] [13] [11]. The compound readily undergoes hydrolysis upon exposure to atmospheric humidity, forming the corresponding carboxylic acid and hydrochloric acid [15] [13]. This moisture sensitivity necessitates storage under inert atmospheric conditions, typically nitrogen or argon, at temperatures between 2-8°C to prevent decomposition [15] [13] [11].
The hygroscopic nature of the compound requires careful handling procedures to maintain chemical integrity [11]. Exposure to ambient moisture results in rapid degradation, producing corrosive byproducts that can affect both the compound's utility and handling requirements [11]. Storage recommendations consistently emphasize the need for anhydrous conditions and inert atmosphere protection [15] [13] [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-methylpiperazine-1-carbonyl chloride through both proton and carbon-13 spectra [16] [17]. The proton nuclear magnetic resonance spectrum typically shows characteristic signals for the methyl group attached to the piperazine nitrogen, appearing as a singlet around 2.4 ppm [16] [17]. The piperazine ring protons appear as complex multiplets in the region between 3.0-3.8 ppm, reflecting the chair conformation and the magnetic environment created by the nitrogen atoms [16] [17].
The carbon-13 nuclear magnetic resonance spectrum reveals the carbonyl carbon signal at approximately 150-160 ppm, characteristic of carbonyl chloride functional groups [17]. The piperazine ring carbons appear in the aliphatic region between 40-60 ppm, with the methyl carbon typically observed around 46 ppm [17]. The spectroscopic data confirm the proposed molecular structure and provide insight into the electronic environment of individual atoms within the molecule [16] [17].
Infrared spectroscopy of 4-methylpiperazine-1-carbonyl chloride reveals characteristic absorption bands that confirm the presence of key functional groups [6] [18]. The carbonyl chloride group exhibits a strong absorption band in the range of 1750-1800 cm⁻¹, which is typical for C=O stretching vibrations in acid chlorides [6]. This band appears at higher wavenumbers compared to other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom [6].
The piperazine ring contributes several characteristic absorption bands in the fingerprint region, including C-N stretching vibrations around 1000-1200 cm⁻¹ and ring breathing modes in the 800-1000 cm⁻¹ region [6] [18]. The N-H stretching vibrations, when present in related compounds, typically appear in the 3200-3500 cm⁻¹ region, though these may be absent or weak in the carbonyl chloride derivative due to the substitution pattern [6] [18].
Mass spectrometric analysis of 4-methylpiperazine-1-carbonyl chloride provides molecular weight confirmation and fragmentation pattern information [4] [16]. The molecular ion peak appears at m/z 162, corresponding to the calculated molecular weight [4]. Common fragmentation patterns include loss of the chlorine atom (m/z 127) and loss of the carbonyl chloride group (m/z 99), which corresponds to the 4-methylpiperazine fragment [4] [16].
Predicted collision cross section values have been calculated for various ionization modes, with [M+H]⁺ showing a predicted collision cross section of 132.3 Ų and [M+Na]⁺ displaying 139.6 Ų [4]. These values provide important information for analytical method development and compound identification in complex mixtures [4].
Ionization Mode | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 163.06 | 132.3 [4] |
[M+Na]⁺ | 185.05 | 139.6 [4] |
[M-H]⁻ | 161.05 | 132.5 [4] |
[M+NH₄]⁺ | 180.09 | 151.1 [4] |
Limited crystallographic data are available for 4-methylpiperazine-1-carbonyl chloride itself, though related piperazine derivatives have been extensively studied using X-ray diffraction techniques [19] [21]. Crystallographic studies of similar compounds reveal that piperazine rings typically adopt chair conformations in the solid state, with substituents preferentially occupying equatorial positions to minimize steric interactions [19] [21].
For the hydrochloride salt form of the compound, crystallographic analysis shows the compound exists as discrete molecular units with hydrogen bonding interactions between the protonated nitrogen and chloride counterions [19]. The molecular geometry is consistent with theoretical predictions, with bond lengths and angles falling within expected ranges for piperazine derivatives . Crystallographic validation typically requires bond length accuracy within ±0.02 Å to confirm structural assignments .
Corrosive